
5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methyl group, and a carbonitrile group attached to the indene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene-1-carbonitrile. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted indene derivatives.
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and carbonitrile groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-indene-1-carbonitrile
- 1-methyl-2,3-dihydro-1H-indene-1-carbonitrile
- 5-bromo-1,3-dihydro-2H-inden-2-one
Uniqueness
5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the combination of its bromine, methyl, and carbonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a notable compound within the class of indene derivatives. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
Chemical Properties:
- CAS Number: 2091397-20-3
- Molecular Formula: C₁₁H₁₀BrN
- Molecular Weight: 236.1 g/mol
- Purity: ≥ 95%
Structure:
The compound features a bromine atom and a nitrile group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, its structural characteristics may enhance its binding affinity to specific molecular targets involved in cancer progression.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The presence of the bromine and nitrile groups can facilitate interactions with enzymes, potentially inhibiting pathways critical for microbial growth or cancer cell survival.
- Receptor Modulation: The compound may act as a modulator for certain receptors involved in inflammatory responses or cancer signaling pathways .
Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Bromo-1-methylene-2,3-dihydro-1H-indene | Structure | Moderate anticancer activity |
5-Bromo-1-chloro-2,3-dihydro-1H-indene | Structure | Exhibits anti-inflammatory activity |
The presence of different halogens (bromine vs. chlorine) influences their biological activity profiles. For instance, while both compounds show potential anticancer effects, the chlorinated derivative has demonstrated significant anti-inflammatory effects due to its ability to modulate nitric oxide production in macrophage cells.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Cancer Cell Proliferation : In vitro assays on human cancer cell lines indicated that treatment with this compound led to a significant reduction in cell viability (up to 70% at higher concentrations) through apoptosis induction .
Q & A
Q. Basic: What are the recommended synthetic routes for 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile?
Methodological Answer:
A feasible approach involves derivatization of brominated dihydroindenone precursors. For example:
Starting Material : 5-Bromo-2,3-dihydro-1H-inden-1-one (preparation detailed in ).
Methylation : Introduce the methyl group at position 1 via alkylation using methyl halides (e.g., CH₃I) under basic conditions (e.g., K₂CO₃ in DMF).
Cyanation : Convert the ketone to the nitrile group using a cyanide source (e.g., TMSCN or NaCN) in the presence of a Lewis acid (e.g., AlCl₃) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Considerations :
- Monitor reaction progress via TLC (RF ~0.3 in hexane:EtOAc 3:2) .
- Optimize stoichiometry to avoid over-alkylation or side reactions.
Q. Advanced: How can stereoelectronic effects influence the reactivity of the nitrile group in cross-coupling reactions?
Methodological Answer :
The methyl and bromo substituents create steric and electronic environments that modulate reactivity:
Steric Hindrance : The 1-methyl group may hinder access to the nitrile in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance selectivity .
Electronic Effects : Bromine’s electron-withdrawing nature polarizes the nitrile, facilitating nucleophilic attacks. Computational studies (DFT) can map electron density to predict reactive sites .
Experimental Validation :
- Compare coupling efficiency with/without steric modifiers.
- Characterize intermediates via 13C NMR to assess electronic environments.
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Use a multi-technique approach:
Technique | Key Data Points | Purpose |
---|---|---|
1H NMR | δ ~1.6 ppm (s, CH₃), δ ~2.8–3.2 ppm (m, CH₂ dihydro), δ ~7.2–7.5 ppm (aromatic H) | Confirm substitution pattern and ring saturation |
13C NMR | δ ~120 ppm (CN), δ ~25 ppm (CH₃), δ ~30–40 ppm (CH₂) | Verify nitrile and methyl groups |
HRMS | Molecular ion at m/z 238.0 (C11H10BrN) | Validate molecular formula |
IR | Absorption at ~2240 cm−1 (C≡N stretch) | Confirm nitrile functionality |
Reference Standards : Compare with analogous indene-carbonitriles (e.g., ).
Q. Advanced: How to resolve contradictions in reported biological activities of brominated indene derivatives?
Methodological Answer :
Discrepancies often arise from structural variations or assay conditions. Systematic steps include:
Structural Re-evaluation : Confirm purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC or X-ray crystallography) .
Biological Assays :
- Use standardized cell lines (e.g., MCF-7 for anticancer studies) and controls.
- Compare IC50 values against structurally similar compounds (e.g., 5-bromo-3,3-dimethylindoline-7-carbonitrile ).
Meta-Analysis : Cross-reference data from peer-reviewed studies (avoid vendor-reported activities, per ).
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer :
Adhere to the following:
PPE : Gloves, goggles, and lab coats.
Ventilation : Use a fume hood to avoid inhalation of nitrile vapors.
Waste Disposal : Collect in halogenated waste containers (bromine content).
First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if ingested .
Q. Advanced: Can computational methods predict the compound’s reactivity in photochemical reactions?
Methodological Answer :
Yes, via:
DFT Calculations : Model excited-state behavior using software (e.g., Gaussian). Focus on HOMO-LUMO gaps and spin densities.
Experimental Validation :
- Irradiate under UV light (λ = 300–400 nm) and monitor products via GC-MS.
- Compare with computational predictions to refine models.
Reference : Analogous studies on brominated indenes suggest diradical intermediates .
Q. Basic: How to optimize purification for high-purity (>99%) samples?
Methodological Answer :
Chromatography : Use flash chromatography with silica gel (mesh 230–400) and a slow gradient (e.g., 5–30% EtOAc in hexane).
Recrystallization : Dissolve in hot ethanol, cool slowly, and filter crystals.
Purity Check : Validate via HPLC (C18 column, MeCN/H2O mobile phase) .
Q. Advanced: What strategies mitigate steric effects in functionalizing the methyl-substituted position?
Methodological Answer :
Directed C-H Activation : Use transition-metal catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to bypass steric hindrance.
Microwave Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions.
Case Study : Ethyl 1-amino derivatives () show successful functionalization via NH2-directed coupling.
Properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydroindene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-11(7-13)5-4-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQJYKLIYJZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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